4-cyclopropoxypiperidine
CAS No.: 1147181-37-0
Cat. No.: VC11622445
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1147181-37-0 |
|---|---|
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | 4-cyclopropyloxypiperidine |
| Standard InChI | InChI=1S/C8H15NO/c1-2-7(1)10-8-3-5-9-6-4-8/h7-9H,1-6H2 |
| Standard InChI Key | PHWYYJLLFOKERS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1OC2CCNCC2 |
Introduction
Chemical Structure and Physicochemical Properties
4-Cyclopropoxypiperidine consists of a six-membered piperidine ring with a cyclopropoxy substituent at the 4-position. The cyclopropane ring introduces significant steric strain and electronic effects, influencing the compound’s reactivity and interactions. Key physicochemical properties, inferred from structurally related piperidine derivatives, are summarized below:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| logP (Partition Coeff.) | ~1.8 (estimated) |
| Hydrogen Bond Acceptors | 2 (oxygen and nitrogen) |
| Polar Surface Area | ~23 Ų |
| Solubility | Moderate in polar solvents (e.g., ethanol) |
The cyclopropoxy group enhances lipophilicity compared to unsubstituted piperidine (logP ~0.3), as seen in analogs like 4-(3-cyclopropyl-1,2,4-triazol-4-yl)piperidine derivatives (logP 2.63) . The strained cyclopropane ring may also affect conformational flexibility, a property leveraged in drug design to improve target binding .
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of 4-cyclopropoxypiperidine can be extrapolated from methods used for analogous piperidine derivatives:
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Nucleophilic Substitution:
Piperidin-4-ol undergoes reaction with cyclopropyl bromide in the presence of a base (e.g., sodium hydride) to yield 4-cyclopropoxypiperidine. This method mirrors the acylation and alkylation strategies described in piperidine functionalization patents . -
Reductive Amination:
Cyclopropanecarbaldehyde reacts with piperidin-4-amine under hydrogenation conditions, followed by oxidation to introduce the ether linkage. Similar reductive steps are employed in the synthesis of 1-Boc-4-cyclopropylaminopiperidine . -
Metal-Mediated Cyclization:
Indium-mediated cyclopropanation, as reported in US9029547B1 , could be adapted to form the cyclopropane ring post-functionalization of the piperidine core.
Industrial-Scale Production
Industrial synthesis likely employs continuous flow reactors to optimize yield and purity, as suggested by methodologies for benzyl-cyclopropyl-piperidine derivatives. Key challenges include controlling stereochemistry and minimizing byproducts from the strained cyclopropane ring.
Role in Organic Synthesis and Material Science
Building Block for Complex Molecules
4-Cyclopropoxypiperidine serves as an intermediate in multicomponent reactions. For example, its amine group participates in Ugi reactions, while the cyclopropoxy moiety can undergo ring-opening reactions to introduce functional diversity .
Polymers and Catalysts
The compound’s stability under acidic conditions makes it suitable for designing:
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Ionic Liquids: As a cationic component, enhancing thermal stability.
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Ligands for Asymmetric Catalysis: The chiral piperidine core facilitates enantioselective transformations in metal-catalyzed reactions.
Future Research Directions
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Stereoselective Synthesis: Developing enantioselective routes to access chiral 4-cyclopropoxypiperidine for drug candidates .
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Biological Screening: Evaluating MAO inhibition, antimicrobial activity, and kinase modulation.
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Material Innovations: Incorporating the compound into metal-organic frameworks (MOFs) for gas storage applications.
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